molecular formula C11H11N5O2S B12206644 Ethyl 2-[(cyanomethyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 907971-38-4

Ethyl 2-[(cyanomethyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12206644
CAS No.: 907971-38-4
M. Wt: 277.30 g/mol
InChI Key: FUNWELQIVIZCEC-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyanomethyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:

  • A cyanomethylsulfanyl group (-S-CH₂-CN) at position 2, contributing strong electron-withdrawing properties.
  • A methyl group at position 7 and an ethyl ester at position 6. While direct biological data for this compound is unavailable in the provided evidence, its structural features suggest reactivity and binding properties influenced by the electronegative cyanomethylsulfanyl substituent.

Properties

CAS No.

907971-38-4

Molecular Formula

C11H11N5O2S

Molecular Weight

277.30 g/mol

IUPAC Name

ethyl 2-(cyanomethylsulfanyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C11H11N5O2S/c1-3-18-9(17)8-6-13-10-14-11(19-5-4-12)15-16(10)7(8)2/h6H,3,5H2,1-2H3

InChI Key

FUNWELQIVIZCEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC#N)N=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[(cyanomethyl)thio]-7-methyl-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, advanced catalytic systems, and automated monitoring to maintain consistent quality and high throughput. The industrial methods also focus on minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[(cyanomethyl)thio]-7-methyl-, ethyl ester is investigated for its potential to interact with specific biological targets. It may serve as a lead compound for developing drugs to treat various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability, thermal stability, or chemical resistance. It may also find applications in agriculture as a component of pesticides or herbicides.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-[(cyanomethyl)thio]-7-methyl-, ethyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the intended application. The compound may inhibit or activate these targets, leading to the desired biological effect. The pathways involved often include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Substituent Variations at Position 2

The cyanomethylsulfanyl group distinguishes the target compound from analogues with alternative substituents:

Compound Substituent at C2 Key Properties References
Target Compound -S-CH₂-CN High electronegativity; potential for nucleophilic interactions. N/A
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate -S-CH₂-C₆H₅ (benzylsulfanyl) Enhanced lipophilicity; π-π stacking observed in crystal structures.
Ethyl 2-(methylsulfanyl)-7-amino-triazolo[1,5-a]pyrimidine-6-carboxylate -S-CH₃ (methylsulfanyl) Reduced steric bulk; facilitates hydrogen bonding via the amino group.
Ethyl 2-(ethylthio)-7-methyl-triazolo[1,5-a]pyrimidine-6-carboxylate -S-CH₂CH₃ (ethylthio) Moderate electron-withdrawing effects; increased solubility in nonpolar solvents.

Substituent Variations at Positions 5 and 7

The methyl group at C7 and ethyl ester at C6 are common features among triazolopyrimidines, but positional isomerism and additional substituents alter properties:

Compound Substituents at C5/C7 Synthesis Method Key Characteristics References
Ethyl 7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate C5: Phenyl; C7: Methyl Cyclocondensation of aminotriazole with β-keto esters. Aromatic core; planar structure for intercalation.
Ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate C5: Methyl; C7: Phenyl (dihydro) Regioselective Biginelli-like reaction under acidic conditions. Non-aromatic pyrimidine ring; flexible for conformational interactions.
Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate C5: Methyl; C7: Substituted phenyl (dihydro) Multi-component microwave-assisted synthesis. Enhanced steric bulk; halogenated groups improve bioavailability.

Key Insight: Dihydro derivatives (e.g., 4,7-dihydro) exhibit non-aromatic pyrimidine rings, reducing planarity and altering binding modes compared to fully aromatic analogues .

Physicochemical and Structural Properties

  • Melting Points : Analogues with aromatic substituents (e.g., phenyl at C5/C7) exhibit higher melting points (e.g., 206°C for a hydroxyphenyl derivative) due to intermolecular hydrogen bonding .
  • Spectroscopic Data :
    • IR spectra of triazolopyrimidines show characteristic C=O stretches at ~1666 cm⁻¹ and N-H/O-H vibrations at ~3425 cm⁻¹ .
    • NMR signals for methyl groups (δ ~2.41 ppm) and ethyl esters (δ ~1.23–4.25 ppm) are consistent across analogues .
  • Crystal Structures : Planar triazolopyrimidine cores in aromatic derivatives contrast with puckered dihydro analogues, affecting solubility and packing .

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